N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine
Description
N-[1-(6-Chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine (CAS: 889942-64-7) is a synthetic indole-derived compound featuring a hydroxylamine substituent conjugated to an ethylidene group at the indole C3 position. Its structure includes a 6-chloro-1-methylindole core, which confers distinct electronic and steric properties. This compound is primarily utilized in medicinal chemistry and materials science as a precursor or intermediate for synthesizing bioactive molecules, such as kinase inhibitors or metal-chelating agents . Its synthesis typically involves condensation reactions between hydroxylamine derivatives and substituted indole carbonyl precursors, though detailed synthetic protocols remain proprietary in many commercial contexts .
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11ClN2O/c1-7(13-15)10-6-14(2)11-5-8(12)3-4-9(10)11/h3-6,15H,1-2H3 |
InChI Key |
SCIULEACWTTXID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CN(C2=C1C=CC(=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine involves the reaction of 6-chloro-1-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction typically occurs in the presence of a base such as sodium acetate in a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the indole ring, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
To contextualize its properties, N-[1-(6-Chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine is compared below with three structurally analogous compounds:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Indole vs.
- Functional Groups : The hydroxylamine-imine moiety in the target compound contrasts with the hydrazine group in Compound 2. Hydrazine derivatives often exhibit stronger nucleophilic reactivity, while hydroxylamine-imine systems are more prone to tautomerization and redox activity .
Biological Activity
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine is a compound of increasing interest due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 346.77 g/mol. Its structure features an indole moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Overview
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for different bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 125 - 250 |
| Pseudomonas aeruginosa | >250 |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, with bactericidal effects observed at lower concentrations compared to other tested strains .
This compound appears to exert its antimicrobial effects through several mechanisms:
- Inhibition of Protein Synthesis : The compound disrupts the protein synthesis pathways in bacteria, leading to cell death.
- Disruption of Biofilm Formation : It has shown moderate-to-good antibiofilm activity, significantly reducing biofilm formation in Staphylococcus aureus and other strains .
- Nucleic Acid Synthesis Inhibition : The compound may also interfere with nucleic acid synthesis, further contributing to its bactericidal properties.
Study on Biofilm Inhibition
In a recent study, this compound was evaluated for its ability to inhibit biofilm formation in clinical isolates of Staphylococcus aureus. The results showed a reduction in biofilm biomass by approximately 75% at concentrations around 62 μg/mL, indicating its potential as a therapeutic agent against biofilm-associated infections .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against Candida species. It inhibited the growth of Candida tropicalis by up to 90%, showcasing its broad-spectrum efficacy against both bacterial and fungal pathogens .
Q & A
Q. What are the recommended synthetic routes for N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine, and what key intermediates should be monitored?
- Methodological Answer : The synthesis typically involves condensation of 6-chloro-1-methylindole-3-carbaldehyde with hydroxylamine derivatives under controlled pH (e.g., acetic acid buffer). Key intermediates include the Schiff base precursor and the hydroxylamine adduct. Monitor intermediates via TLC (Rf values) or HPLC (retention time analysis) to ensure reaction progression. For structural validation, use NMR (¹H/¹³C) and mass spectrometry (ESI-MS) . X-ray crystallography, as demonstrated for analogous indole derivatives, can confirm stereochemistry and molecular geometry .
Q. How should researchers optimize reaction conditions for the formation of the ethylidene hydroxylamine moiety?
- Methodological Answer : Optimize temperature (40–60°C), solvent polarity (e.g., ethanol or DMF), and catalyst (e.g., pyridine for acid scavenging). Use kinetic studies to determine optimal reaction time and minimize side products like oxime isomers. Adjust stoichiometry (1:1.2 molar ratio of aldehyde to hydroxylamine) to drive equilibrium toward the desired product. Reaction progress can be tracked via in situ IR spectroscopy to monitor C=N bond formation .
Q. What analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) and >95% purity threshold; compare retention times with authentic standards .
- Structure :
- NMR : ¹H NMR for indole proton signals (δ 7.2–7.8 ppm) and hydroxylamine NH (δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for stability insights .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time) or compound purity. Strategies:
Q. What strategies determine the compound’s stability under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants .
- Humidity Tests : Assess hygroscopicity by storing at 75% relative humidity; use Karl Fischer titration for water content analysis .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use crystallographic data (e.g., PDB IDs) to model ligand-receptor binding. Software like AutoDock Vina can predict binding affinities and pose validation .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories to assess stability of the ligand-target complex in physiological conditions (e.g., solvation, ionic strength) .
- QSAR Models : Corrogate electronic (HOMO-LUMO) and steric parameters (LogP) with bioactivity data .
Q. What experimental approaches validate the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enzyme-ligand interactions .
- Mutagenesis Studies : Modify active-site residues (e.g., via CRISPR/Cas9) to assess impact on inhibitory potency .
Data Contradiction Analysis
- Example Contradiction : Conflicting LogP values reported in solubility studies.
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
